molecular formula C20H23BrClN3O3S B296860 N-(4-bromophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide

N-(4-bromophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide

Cat. No. B296860
M. Wt: 500.8 g/mol
InChI Key: DSULIKIIHMVIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BCT-197 and is a selective inhibitor of the chemokine receptor CXCR4.

Mechanism of Action

BCT-197 selectively binds to the CXCR4 receptor, which is involved in cell migration and proliferation. By inhibiting the CXCR4 receptor, BCT-197 can prevent the migration and invasion of cancer cells, as well as the entry of HIV into host cells.
Biochemical and Physiological Effects:
BCT-197 has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. Additionally, BCT-197 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BCT-197 in lab experiments is its selectivity for the CXCR4 receptor, which allows for targeted inhibition of cell migration and proliferation. However, one limitation of using BCT-197 is its relatively low potency compared to other CXCR4 inhibitors, which may require higher concentrations for effective inhibition.

Future Directions

Further research is needed to fully understand the therapeutic potential of BCT-197 in various diseases. Future studies could focus on optimizing the synthesis of BCT-197 to improve its potency and selectivity, as well as evaluating its efficacy in preclinical models of cancer and HIV. Additionally, BCT-197 could be investigated for its potential use in other diseases, such as inflammatory disorders and autoimmune diseases.

Synthesis Methods

The synthesis of BCT-197 involves a multi-step process that includes the reaction of 4-bromobenzylamine with 2-(4-(5-chloro-2-methylphenyl)-1-piperazinyl)-2-oxoethanesulfonyl chloride. The resulting product is then purified through column chromatography to obtain BCT-197 in its pure form.

Scientific Research Applications

BCT-197 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and HIV. Studies have shown that BCT-197 can inhibit the migration and invasion of cancer cells, leading to the suppression of tumor growth. Additionally, BCT-197 has been shown to inhibit the replication of HIV in vitro, suggesting its potential as an anti-HIV agent.

properties

Molecular Formula

C20H23BrClN3O3S

Molecular Weight

500.8 g/mol

IUPAC Name

N-(4-bromophenyl)-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

InChI

InChI=1S/C20H23BrClN3O3S/c1-15-3-6-17(22)13-19(15)23-9-11-24(12-10-23)20(26)14-25(29(2,27)28)18-7-4-16(21)5-8-18/h3-8,13H,9-12,14H2,1-2H3

InChI Key

DSULIKIIHMVIMM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(C3=CC=C(C=C3)Br)S(=O)(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(C3=CC=C(C=C3)Br)S(=O)(=O)C

Origin of Product

United States

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